2-氯-5-吡啶基锌溴,四氢呋喃中0.5M

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

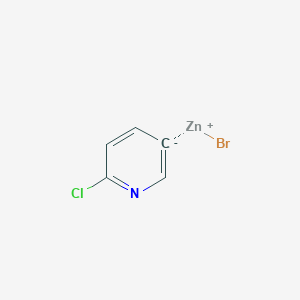

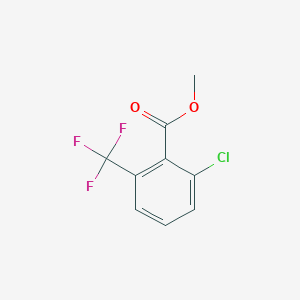

2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H3BrClNZn and a molecular weight of 257.83 . It is a liquid at room temperature and is stored in a refrigerator . The compound is typically dark green to brown to black in color .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-pyridylzinc bromide is1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q;;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

2-Chloro-5-pyridylzinc bromide, 0.5M in THF has a density of 0.974 g/mL at 25 °C . It is a liquid at room temperature and is stored at 2-8°C .科学研究应用

吡啶并氮酮衍生物的光物理性质

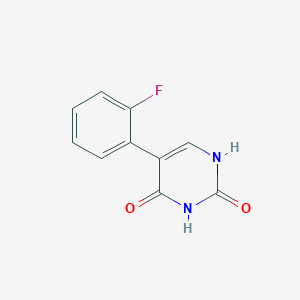

2-氯-5-吡啶基锌溴衍生物,特别是吡啶并氮酮化合物,已被研究其光物理性质。Desai 等人 (2016) 的一项研究检查了吡啶并氮-3(2H)-酮衍生物,包括 5-(4-氯-2-羟基苯基)-2-苯基-2H-吡啶并氮-3-酮,重点研究了它们的吸收和发射光谱。这项研究有助于理解类似化合物在不同溶剂中的分子行为,为分子光物理学领域做出了重大贡献 (Desai 等人,2016).

缓蚀剂的合成

与 2-氯-5-吡啶基锌溴相关的化合物已被合成用作缓蚀剂。在 El-hajjaji 等人 (2018) 的一项研究中,基于吡啶并氮鎓的离子液体,包括吡啶并氮-1-鎓溴的衍生物,显示出对酸性环境中的碳钢具有有效的缓蚀性能。这些发现对新型绿色缓蚀剂的开发具有实际应用 (El-hajjaji 等人,2018).

抗肿瘤活性

已探索了密切相关的吡啶衍生物的抗肿瘤潜力。周等人(2015 年)合成了 5-溴-2-氯-N-(1-苯乙基)吡啶-3-磺酰胺对映体的立体构象和抗肿瘤活性,并对其进行了研究。他们研究了它们对 PI3Kα 激酶的抑制作用,这在癌症研究中具有重要意义 (周等人,2015).

抗菌化合物的合成

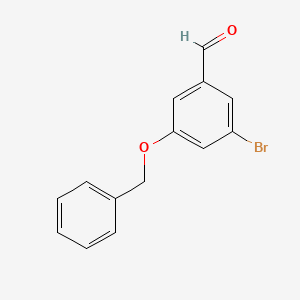

Kumar 等人 (2022) 的一项研究重点关注了 5-氯-2-羟基苯腈的衍生物的合成,该衍生物在结构上与 2-氯-5-吡啶基锌溴相关。这些化合物表现出抗菌和抗真菌活性,突出了它们在开发新型抗菌剂方面的潜力 (Kumar 等人,2022).

安全和危害

This compound is classified as dangerous, with hazard statements including H225, H302, H314, H335, H351 . These indicate that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . Precautionary measures include avoiding heat and ignition sources, wearing protective gear, and handling in a well-ventilated area .

作用机制

Target of Action

2-Chloro-5-pyridylzinc bromide is a chemical compound used in the field of organic synthesis. It is primarily used as a reagent in various chemical reactions rather than having a specific biological target. Its role is to facilitate the formation of carbon-carbon bonds in organic compounds .

Mode of Action

The compound acts as a reagent in Negishi cross-coupling reactions, which are widely used in organic synthesis . In these reactions, 2-chloro-5-pyridylzinc bromide interacts with other organic compounds to form new carbon-carbon bonds. The zinc atom in the compound acts as a catalyst, facilitating the transfer of the pyridyl group to the target molecule .

Biochemical Pathways

Instead, it is used in laboratory settings to synthesize complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 2-chloro-5-pyridylzinc bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific results depend on the reactants used in the chemical reaction.

属性

IUPAC Name |

bromozinc(1+);6-chloro-3H-pyridin-3-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNRHEKLFBJRBL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)